1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Overview
Description
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. It is a brown powder with a melting point of 0-8°C and is soluble in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1,2,7,7a-tetrahydronaphthalene derivatives in the presence of oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological systems and as a potential inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is structurally similar to other naphtho[2,3-b]oxiren-3-ols, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Naphtho[2,3-b]thiirene
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol
3,4,5,6,9,9-Hexahydro-1a,2,2a,3,6,6a,7,7a-tetrahydro-1H-1,2-benzothiazole
These compounds share similar structural features but differ in their functional groups and reactivity, leading to different applications and properties.
Properties
IUPAC Name |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8/h1-3,9-11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXHQVCPIWPYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3=C1C=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498624 | |
Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-13-3 | |
Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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